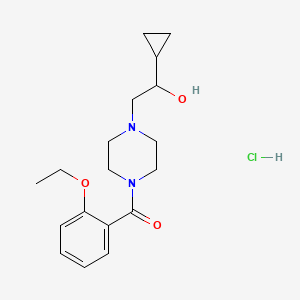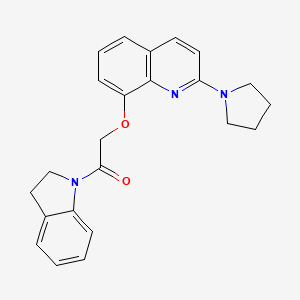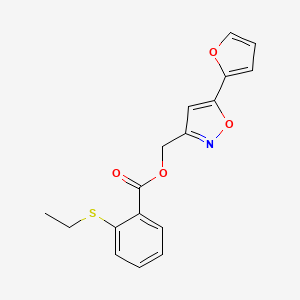
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds derived from the synthesis involving (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride have shown variable and modest activity against investigated strains of bacteria and fungi. This highlights its potential role in developing new antimicrobial agents. The structural modifications of these compounds enable the exploration of their antimicrobial efficacy against a range of pathogenic microorganisms (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Further research into derivatives of this compound has revealed their potential in anticancer and antituberculosis activities. Specifically, certain synthesized derivatives have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This demonstrates the compound's utility in developing therapeutic agents targeting cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antagonistic Activities
Research has also explored the antagonistic activities of related compounds, highlighting their potential application in discovering new therapeutic targets. For instance, compounds acting as potent antagonists of G protein-coupled receptors have been identified, suggesting the role of these derivatives in the development of drugs targeting specific receptor pathways (Romero et al., 2012).
Alzheimer's Disease Therapy
Additionally, multifunctional amides synthesized from related compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their application in Alzheimer's disease therapy. These compounds could serve as a template for the development of new drugs against Alzheimer's, highlighting the broader pharmacological potential of this compound derivatives (Hassan et al., 2018).
Enzyme Inhibition and Drug Development
The synthesis and optimization of antitubercular activities in derivatives also demonstrate the compound's utility in drug development, particularly for treating tuberculosis. These studies contribute to understanding the molecular basis of drug action and the development of novel therapeutic agents with improved efficacy and safety profiles (Bisht et al., 2010).
Propiedades
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-2-23-17-6-4-3-5-15(17)18(22)20-11-9-19(10-12-20)13-16(21)14-7-8-14;/h3-6,14,16,21H,2,7-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCWWWPLONISJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2432884.png)

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)

![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)
![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)



![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)
